![molecular formula C22H24FNO4 B3141330 Ethyl 2-(4-fluorobenzyl)-5-{[(4-methylbenzyl)oxy]imino}-3-oxopentanoate CAS No. 478247-93-7](/img/structure/B3141330.png)
Ethyl 2-(4-fluorobenzyl)-5-{[(4-methylbenzyl)oxy]imino}-3-oxopentanoate
Overview
Description
Chemical Reactions Analysis
The chemical reactions involving “Ethyl 2-(4-fluorobenzyl)-5-{[(4-methylbenzyl)oxy]imino}-3-oxopentanoate” would depend on its functional groups and the conditions under which the reactions are carried out . Without specific information, it’s difficult to provide a detailed analysis .Scientific Research Applications
Antioxidant Capacity Assessment Techniques
ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways : This study elucidates the reaction pathways underlying the ABTS/potassium persulfate decolorization assay, a prominent method for assessing antioxidant capacity. It highlights the specificity of coupling reactions for certain antioxidants and the need for further investigation into these pathways' contributions to overall antioxidant capacity. This insight could be relevant when studying the antioxidant potential of complex organic compounds, including Ethyl 2-(4-fluorobenzyl)-5-{[(4-methylbenzyl)oxy]imino}-3-oxopentanoate, if applicable (Ilyasov et al., 2020).
Liquid Crystal Research
Methylene-Linked Liquid Crystal Dimers and the Twist-Bend Nematic Phase : This study reports on the transitional properties of methylene-linked liquid crystal dimers, illustrating the complexity of organic compound behaviors and their phase transitions. While not directly related, the methodologies and insights could be relevant for researchers investigating the structural or phase behavior characteristics of Ethyl 2-(4-fluorobenzyl)-5-{[(4-methylbenzyl)oxy]imino}-3-oxopentanoate or related compounds (Henderson & Imrie, 2011).
Environmental Impact of Organic Compounds
Review of Environmental Effects of Oxybenzone and Other Sunscreen Active Ingredients : This review discusses the environmental impact of certain organic UV filters, including oxybenzone. It emphasizes the persistence of these compounds in aquatic environments and their potential for bioaccumulation. Such environmental considerations are crucial when studying or developing new organic compounds for commercial use, suggesting a broader context for considering the environmental fate and impact of Ethyl 2-(4-fluorobenzyl)-5-{[(4-methylbenzyl)oxy]imino}-3-oxopentanoate (Schneider & Lim, 2019).
Synthetic Methodologies
A Practical Synthesis of 2-Fluoro-4-bromobiphenyl : This study details a practical synthesis method for an organic intermediate, showcasing the challenges and solutions in synthesizing complex organic compounds. The methodologies described could offer insights into the synthesis or modification of compounds similar to Ethyl 2-(4-fluorobenzyl)-5-{[(4-methylbenzyl)oxy]imino}-3-oxopentanoate, highlighting the importance of innovative approaches in organic synthesis (Qiu et al., 2009).
Future Directions
The future directions for research on “Ethyl 2-(4-fluorobenzyl)-5-{[(4-methylbenzyl)oxy]imino}-3-oxopentanoate” could involve elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in fields such as medicine, materials science, or energy storage could be explored .
properties
IUPAC Name |
ethyl (5E)-2-[(4-fluorophenyl)methyl]-5-[(4-methylphenyl)methoxyimino]-3-oxopentanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FNO4/c1-3-27-22(26)20(14-17-8-10-19(23)11-9-17)21(25)12-13-24-28-15-18-6-4-16(2)5-7-18/h4-11,13,20H,3,12,14-15H2,1-2H3/b24-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUSFYIOXFHOEV-ZMOGYAJESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)F)C(=O)CC=NOCC2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)F)C(=O)C/C=N/OCC2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-fluorobenzyl)-5-(((4-methylbenzyl)oxy)imino)-3-oxopentanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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